molecular formula C22H17ClN2O5S B4207361 Dimethyl 5-({[(5-chloronaphthalen-1-yl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate

Dimethyl 5-({[(5-chloronaphthalen-1-yl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate

Cat. No.: B4207361
M. Wt: 456.9 g/mol
InChI Key: KBZJCDVCHJHXCN-UHFFFAOYSA-N
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Description

Dimethyl 5-({[(5-chloro-1-naphthoyl)amino]carbonothioyl}amino)isophthalate is a complex organic compound with a unique structure that includes a naphthalene ring, a chloro substituent, and an isophthalate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-({[(5-chloronaphthalen-1-yl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate typically involves multiple steps. One common method starts with the preparation of 5-chloro-1-naphthoic acid, which is then converted to its acid chloride using thionyl chloride (SOCl₂). This acid chloride is reacted with an amine to form the corresponding amide. The final step involves the esterification of the isophthalate group using methanol and a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of large-scale reactors and continuous flow processes, can be applied to scale up the laboratory procedures.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-({[(5-chloro-1-naphthoyl)amino]carbonothioyl}amino)isophthalate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring can lead to the formation of naphthoquinones, while reduction of the nitro group results in the corresponding amine .

Scientific Research Applications

Dimethyl 5-({[(5-chloro-1-naphthoyl)amino]carbonothioyl}amino)isophthalate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dimethyl 5-({[(5-chloronaphthalen-1-yl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The chloro substituent and the naphthalene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 5-({[(5-chloro-1-naphthoyl)amino]carbonothioyl}amino)isophthalate is unique due to the presence of the naphthalene ring and the specific positioning of the chloro substituent. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

IUPAC Name

dimethyl 5-[(5-chloronaphthalene-1-carbonyl)carbamothioylamino]benzene-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O5S/c1-29-20(27)12-9-13(21(28)30-2)11-14(10-12)24-22(31)25-19(26)17-7-3-6-16-15(17)5-4-8-18(16)23/h3-11H,1-2H3,(H2,24,25,26,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZJCDVCHJHXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=CC3=C2C=CC=C3Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 5-({[(5-chloronaphthalen-1-yl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate
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Dimethyl 5-({[(5-chloronaphthalen-1-yl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate
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Dimethyl 5-({[(5-chloronaphthalen-1-yl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate
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Dimethyl 5-({[(5-chloronaphthalen-1-yl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate
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Dimethyl 5-({[(5-chloronaphthalen-1-yl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate
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Dimethyl 5-({[(5-chloronaphthalen-1-yl)carbonyl]carbamothioyl}amino)benzene-1,3-dicarboxylate

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